Ethylmalondialdehyde
Overview
Description
Ethylmalondialdehyde is an organic compound that belongs to the class of dialdehydes. It is structurally similar to malondialdehyde but with an ethyl group attached. This compound is known for its reactivity and is often studied in the context of lipid peroxidation and oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylmalondialdehyde can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with an oxidizing agent to form the desired dialdehyde. The reaction typically requires controlled conditions to ensure the formation of the dialdehyde without further oxidation.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrolysis of its acetal precursor, such as 1,1,3,3-tetraethoxypropane. This method is preferred due to the stability of the acetal precursor, which can be stored and handled more easily than the reactive dialdehyde.
Chemical Reactions Analysis
Types of Reactions: Ethylmalondialdehyde undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or hydrazines can react with the aldehyde groups under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Schiff bases or hydrazones.
Scientific Research Applications
Ethylmalondialdehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a marker for oxidative stress and lipid peroxidation in biological systems.
Medicine: It is studied for its role in various diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
Ethylmalondialdehyde exerts its effects primarily through its reactivity with nucleophiles. It can form adducts with proteins, nucleic acids, and other biomolecules, leading to the formation of advanced lipoxidation end-products (ALEs). These adducts can disrupt normal cellular functions and contribute to oxidative stress and cellular damage.
Comparison with Similar Compounds
Malondialdehyde: Structurally similar but lacks the ethyl group.
4-Hydroxynonenal: Another reactive aldehyde formed during lipid peroxidation.
Acrolein: A highly reactive aldehyde with similar biological effects.
Uniqueness: Ethylmalondialdehyde is unique due to the presence of the ethyl group, which can influence its reactivity and the types of adducts it forms. This structural difference can lead to variations in its biological effects and applications compared to other similar compounds.
Properties
IUPAC Name |
2-ethylpropanedial | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-5(3-6)4-7/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOIYGNLIYOKAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601386 | |
Record name | Ethylpropanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99419-30-4 | |
Record name | Ethylpropanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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